6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE
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Overview
Description
6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrimidine ring, and a piperazine ring, making it a molecule of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of 6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE involves multiple steps, typically starting with the preparation of the furan ring, followed by the construction of the pyrimidine and piperazine rings. Common synthetic routes include:
Furan Ring Formation: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.
Pyrimidine Ring Formation: This often involves the condensation of β-dicarbonyl compounds with amidines.
Piperazine Ring Formation: This can be synthesized through the reaction of diethanolamine with ammonia or primary amines.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the suppression of cell proliferation.
Comparison with Similar Compounds
6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-N-(4-METHYLPYRIDIN-2-YL)PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol share the furan ring but differ in their functional groups and biological activities.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine ring and are known for their therapeutic applications.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate are used as anthelmintics and share the piperazine ring structure.
The uniqueness of this compound lies in its combination of these three rings, which imparts distinct chemical and biological properties.
Biological Activity
The compound 6-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a furan moiety, a piperazine ring, and a pyrimidine structure, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
- Receptor Modulation : It may also interact with specific receptors, influencing cellular signaling pathways relevant to various diseases.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance:
Compound | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
6a | Mycobacterium tuberculosis | 1.35 | |
6e | Mycobacterium tuberculosis | 40.32 |
These findings suggest that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis.
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound has been investigated for anti-inflammatory properties. Research indicates that similar compounds can reduce pro-inflammatory cytokine production, which is crucial in managing chronic inflammatory diseases.
Study on Tuberculosis
In a study aimed at identifying potent anti-tubercular agents, derivatives including the target compound were synthesized and evaluated. The most active compounds demonstrated IC50 values ranging from 1.35 μM to 40.32 μM against Mycobacterium tuberculosis H37Ra, showcasing their potential therapeutic applications in tuberculosis treatment .
Cytotoxicity Assessment
The cytotoxic effects of the compound were assessed using human embryonic kidney cells (HEK-293). The results indicated that the compounds were nontoxic at effective concentrations, which is a critical factor for drug development .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of such compounds. Key observations include:
- Furan and Piperazine Moieties : These structural components are linked with enhanced interaction with biological targets.
- Pyrimidine Core : The presence of the pyrimidine ring contributes significantly to the overall efficacy and selectivity of the compound against specific pathogens.
Properties
IUPAC Name |
furan-2-yl-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-14-5-6-21-17(12-14)24-18-13-19(23-15(2)22-18)25-7-9-26(10-8-25)20(27)16-4-3-11-28-16/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLGZMUEZAENCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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